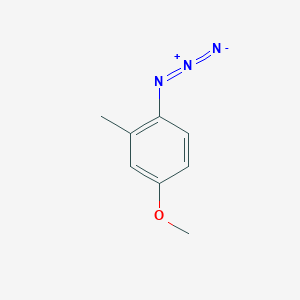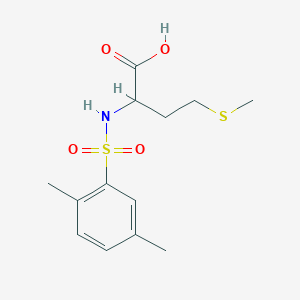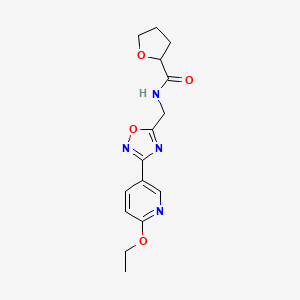![molecular formula C19H20Cl2N2O3 B2374803 1-(2,6-dichlorobenzyl)-3-[(2,6-dimethylmorpholino)carbonyl]-2(1H)-pyridinone CAS No. 478048-20-3](/img/structure/B2374803.png)
1-(2,6-dichlorobenzyl)-3-[(2,6-dimethylmorpholino)carbonyl]-2(1H)-pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-dichlorobenzyl)-3-[(2,6-dimethylmorpholino)carbonyl]-2(1H)-pyridinone is a useful research compound. Its molecular formula is C19H20Cl2N2O3 and its molecular weight is 395.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Spectroscopic Investigations
The compound has been utilized in spectroscopic studies, specifically in the context of dihydronicotinamides, which are model compounds for natural coenzymes. Research has focused on understanding the absorption and fluorescence properties of these compounds, contributing to the broader field of photochemistry and photobiology (Fischer, Fleckenstein, & Hönes, 1988).
Conformation and Configuration Studies
This chemical has been studied for its conformation and configuration in various compounds. Such studies are crucial for understanding the structural aspects of chemical reactions and the formation of complex molecular structures (Arnold, Oppenheimer, Lee, & Kaplan, 1979).
Structural Characterization in Coordination Chemistry
In coordination chemistry, the compound has been involved in the synthesis and structural characterization of various amides. These amides are significant for potential applications in catalysis, coordination chemistry, and molecular devices (Devi et al., 2015).
Studies in Organometallic Chemistry
Research has explored its role in the formation of organometallic complexes, such as palladium(II) complexes. These studies are integral to developing new catalytic systems and understanding metal-ligand interactions (Das, Rao, & Singh, 2009).
Catalysis and Enantioselective Reactions
The compound has been used in the synthesis of catalysts for enantioselective reactions. Such reactions are fundamental in the production of chiral compounds, which are important in pharmaceuticals and agrochemicals (Desimoni, Faita, Guala, Laurenti, & Mella, 2005).
Luminescent Properties in Inorganic Chemistry
Studies have also explored its luminescent properties in inorganic chemistry, particularly in the context of [bis(iminoalkyl)pyridine]cadmium(II) complexes. These findings contribute to the field of materials science, particularly in developing new luminescent materials (Fan et al., 2004).
Eigenschaften
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-3-(2,6-dimethylmorpholine-4-carbonyl)pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O3/c1-12-9-23(10-13(2)26-12)19(25)14-5-4-8-22(18(14)24)11-15-16(20)6-3-7-17(15)21/h3-8,12-13H,9-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDPBCMPEZAQQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(methylthio)benzamide](/img/structure/B2374721.png)

![5-methyl-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]oxolan-2-one](/img/structure/B2374724.png)


![1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-methylpiperazinium dichloride](/img/structure/B2374730.png)







